molecular formula C15H24O B7866686 2-(4-tert-Butylphenyl)-3-methyl-butan-2-ol CAS No. 32122-04-6

2-(4-tert-Butylphenyl)-3-methyl-butan-2-ol

Cat. No.: B7866686
CAS No.: 32122-04-6
M. Wt: 220.35 g/mol
InChI Key: ZIJGEEOKHXNJDW-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenyl)-3-methyl-butan-2-ol is an organic compound with a complex structure that includes a tert-butyl group attached to a phenyl ring, which is further connected to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butylphenyl)-3-methyl-butan-2-ol typically involves the alkylation of phenol with isobutene to introduce the tert-butyl group, followed by further functionalization to achieve the desired structure. One common method involves the reaction of 4-tert-butylphenol with appropriate alkylating agents under acidic conditions to form the intermediate, which is then subjected to further reactions to introduce the butanol moiety .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of selective catalysts and controlled reaction conditions is crucial to minimize by-products and achieve high para-isomer purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylphenyl)-3-methyl-butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-(4-tert-Butylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-tert-Butylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or disrupt cellular membranes, leading to their biological effects. The exact pathways can vary depending on the specific application and the structure of the derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-tert-Butylphenyl)-3-methyl-butan-2-ol is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its combination of a tert-butyl group with a butanol backbone makes it particularly useful in certain synthetic and industrial applications .

Properties

IUPAC Name

2-(4-tert-butylphenyl)-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-11(2)15(6,16)13-9-7-12(8-10-13)14(3,4)5/h7-11,16H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJGEEOKHXNJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C1=CC=C(C=C1)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901176065
Record name 4-(1,1-Dimethylethyl)-α-methyl-α-(1-methylethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32122-04-6
Record name 4-(1,1-Dimethylethyl)-α-methyl-α-(1-methylethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32122-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl)-α-methyl-α-(1-methylethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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